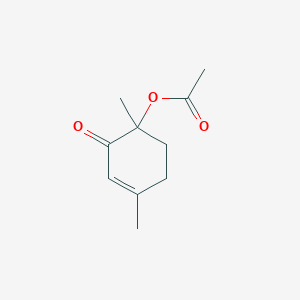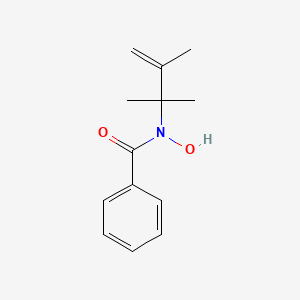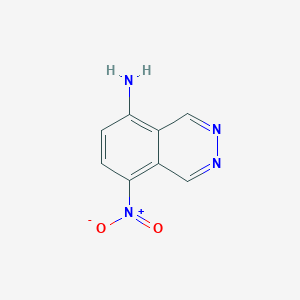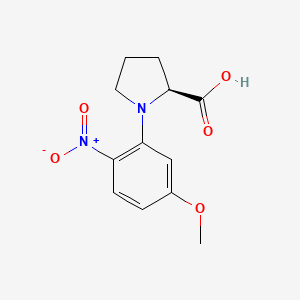![molecular formula C22H32INOS B14244113 1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide CAS No. 448897-05-0](/img/structure/B14244113.png)
1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide is a quaternary ammonium compound with a unique structure that combines a quinoline ring with a long alkyl chain terminated by an acetylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment of the Alkyl Chain: The decyl chain can be introduced through a nucleophilic substitution reaction, where a decyl halide reacts with the quinoline derivative.
Introduction of the Acetylsulfanyl Group: The acetylsulfanyl group can be introduced by reacting the decyl-substituted quinoline with thioacetic acid under mild conditions.
Quaternization: The final step involves the quaternization of the nitrogen atom in the quinoline ring with methyl iodide to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium chloride or sodium bromide in polar solvents can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Quaternary ammonium salts with different halides.
Applications De Recherche Scientifique
1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an antiseptic or disinfectant due to its quaternary ammonium structure.
Industry: Utilized in the formulation of surfactants and detergents.
Mécanisme D'action
The mechanism of action of 1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This compound may also interact with specific enzymes or proteins within the cell, inhibiting their function and contributing to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dequalinium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Commonly used in mouthwashes and throat lozenges.
Propriétés
Numéro CAS |
448897-05-0 |
|---|---|
Formule moléculaire |
C22H32INOS |
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
S-[10-(4-methylquinolin-1-ium-1-yl)decyl] ethanethioate;iodide |
InChI |
InChI=1S/C22H32NOS.HI/c1-19-15-17-23(22-14-10-9-13-21(19)22)16-11-7-5-3-4-6-8-12-18-25-20(2)24;/h9-10,13-15,17H,3-8,11-12,16,18H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
OSEGHDMTQTZTJY-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=[N+](C2=CC=CC=C12)CCCCCCCCCCSC(=O)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)



![2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid](/img/structure/B14244067.png)



![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)


